Product packaging for 5-Methyl-3(2h)-benzofuranone(Cat. No.:CAS No. 54120-66-0)

5-Methyl-3(2h)-benzofuranone

Cat. No.: B1584658
CAS No.: 54120-66-0
M. Wt: 148.16 g/mol
InChI Key: YHBPCTBGLNRJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-3(2H)-benzofuranone is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzofuranone core is a privileged structure in numerous biologically active natural and synthetic compounds, known to exhibit a wide spectrum of pharmacological properties . This specific derivative serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers value this compound for its potential applications in designing new antimicrobials. Benzofuranone derivatives have demonstrated promising activity against a range of pathogenic fungi, including Candida albicans and other Candida species, with some analogues showing efficacy against fluconazole-resistant strains . The mechanism of action for antifungal benzofuranones has been linked to the disruption of cell cycle progression and actin cytoskeleton organization in yeast, indicating a novel mode of action distinct from major commercial antifungal classes . Furthermore, structurally related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone hybrids exhibit potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . Some active compounds from this class function by inhibiting β-hematin formation (hemozoin production), a crucial detoxification pathway in the malaria parasite . Beyond infectious disease research, the benzofuranone scaffold is extensively explored in oncology. Various benzofuran derivatives have shown potent antiproliferative effects against diverse human cancer cell lines, such as lung (A549, H1299), breast (MCF-7), and colon (HCT116) cancers, often by inducing apoptosis . The scaffold's utility extends to synthetic chemistry, where it is used in biotechnological and chemoenzymatic methods, including lipase-catalyzed kinetic resolutions to produce enantiomerically pure intermediates for sophisticated drug development . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B1584658 5-Methyl-3(2h)-benzofuranone CAS No. 54120-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPCTBGLNRJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343556
Record name 5-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-66-0
Record name 5-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 2h Benzofuranone

The 5-methyl-3(2H)-benzofuranone scaffold is a versatile building block in organic synthesis, amenable to a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key transformations include decarbonyl-oxidation reactions, condensation and coupling reactions, and the formation of hybrid structures incorporating other heterocyclic systems.

Chemical Transformations

Decarbonyl-oxidation represents an innovative transformation for lactones like benzofuranones. This type of reaction involves the cleavage of C-C and C-O bonds, typically with the loss of carbon monoxide, followed by an oxidation step.

Recent studies have detailed a transition-metal-free decarbonylation–oxidation protocol that converts 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-journals.orgresearchgate.net This method is environmentally friendly, producing CO2 as the only non-toxic byproduct. beilstein-archives.org The reaction is often facilitated by an in-situ generated hydroperoxide, for instance, from solvents like tetrahydrofuran (B95107) (THF) under open atmospheric conditions, which avoids the need for transition metal catalysts. beilstein-archives.org

A model experiment for this transformation was conducted on 5-Methyl-3-phenyl-benzofuran-2(3H)-one. beilstein-archives.org The reaction conditions were optimized by testing various bases and solvents. The use of cesium carbonate (Cs2CO3) in THF proved to be highly effective, yielding the corresponding 2-hydroxy-5-methylbenzophenone (B72208) in high yields. beilstein-archives.org Nickel-catalyzed decarbonyl-oxidation has also been developed as an alternative route to access these valuable benzophenone (B1666685) structures. researchgate.net

Table 1: Optimization of Transition-Metal-Free Decarbonyl-oxidation of 5-Methyl-3-phenyl-benzofuran-2(3H)-one beilstein-archives.org
EntryBase (Equivalents)SolventYield (%)
1Cs₂CO₃ (2.0)THF92
2Cs₂CO₃ (1.0)THF91

Condensation Reactions

The most prominent condensation reaction involving this compound is the Knoevenagel condensation. wikipedia.org This reaction is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, followed by dehydration. sigmaaldrich.com For this compound, this typically involves reaction with an aromatic aldehyde to form a 2-benzylidene-5-methylbenzofuran-3(2H)-one, a class of compounds known as aurones. mdpi.comarkat-usa.org

Various catalytic systems and conditions have been developed to promote this transformation, including bases like potassium carbonate, neutral alumina, and the use of green solvents like natural deep eutectic solvents (NaDES) under ultrasound irradiation. mdpi.comresearchgate.net The reaction generally proceeds with high stereoselectivity, yielding the thermodynamically more stable Z-isomer. nih.gov

Table 2: Examples of Knoevenagel Condensation with this compound
Aldehyde ReactantCatalyst/ConditionsProductYieldReference
4-FluorobenzaldehydeBase (e.g., NaOH or K₂CO₃), reflux(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-oneNot specified
Various aromatic aldehydesK₂CO₃Aurones17-85% researchgate.net
Various aromatic aldehydesNeutral aluminaAurones40-83% researchgate.net
1-Methyl-5-nitroimidazole-2-carbaldehydeAcetic acid, Sulfuric acid, 100°C(Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-5-methyl-3(2H)-benzofuranoneNot specified nih.gov

Coupling Reactions

The benzofuranone core can be functionalized through various coupling reactions. An iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with amines and carboxylic acids has been developed, using air as the oxidant. acs.org This method provides access to 2-amino and 2-acyloxy substituted benzofuranones. The reaction is tolerant of methyl substituents on the benzofuranone ring. acs.org

Furthermore, derivatives of this compound can undergo transition-metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. masterorganicchemistry.coma-star.edu.sg For instance, a triflate derivative of the benzofuranone can be prepared and subsequently used in a Sonogashira coupling to introduce an alkynyl group or a Suzuki coupling to add an aryl group. oregonstate.edu These reactions are powerful tools for creating carbon-carbon bonds and elaborating the core structure. masterorganicchemistry.com

Table 3: Iodide-Catalyzed Oxidative Coupling of Substituted Benzofuran-3(2H)-ones acs.org
Benzofuranone SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeYield
5-Methylbenzofuran-3(2H)-onePiperidines, MorpholinesKI (10 mol %), EtOAc, 50°C, 48hα-KetoamideModerate to high
5-Methylbenzofuran-3(2H)-oneCarboxylic acidsKI (10 mol %), EtOAc, 50°C, 48h2-Acyloxybenzofuran-3(2H)-oneModerate to good

The fusion of the this compound scaffold with other heterocyclic moieties is a common strategy to create hybrid molecules with potentially enhanced biological activities.

Chalcone (B49325) Hybrids: As mentioned previously, the Knoevenagel condensation of this compound with aromatic aldehydes directly yields aurones, which are structurally a class of benzofuran-chalcone hybrids. nih.gov Chalcones are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, a motif known to be important for various biological activities. ekb.egscienceopen.com

Triazole Hybrids: Benzofuranone-triazole hybrids can be synthesized using the principles of "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition between an alkyne and an azide (B81097). researchgate.netmdpi.com To achieve this, the this compound core must first be functionalized with either an azide or a terminal alkyne group. This functionalized intermediate can then be reacted with a corresponding triazole precursor to form the final hybrid molecule. researchgate.netarkat-usa.org

Indole (B1671886) Hybrids: The synthesis of benzofuranone-indole hybrids can be accomplished through multi-step synthetic sequences. One common approach involves first creating a benzofuranone-chalcone hybrid via condensation. nih.gov The resulting α,β-unsaturated system can then undergo further reactions, such as a Michael addition with an indole derivative, to link the two heterocyclic systems. phcogj.com Alternatively, coupling reactions can be employed to directly connect the benzofuranone and indole rings, provided appropriate functional groups are present on each moiety. nih.gov

Advanced Spectroscopic and Computational Characterization of 5 Methyl 3 2h Benzofuranone Systems

Quantum Chemical and Computational Approaches

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of benzofuranone systems and their derivatives. jst.go.jpresearchgate.net These calculations can accurately predict a range of molecular characteristics before or alongside experimental work.

Optimized Geometries: DFT calculations are first used to find the lowest energy (most stable) three-dimensional structure of the molecule. This process optimizes all bond lengths, bond angles, and dihedral angles, providing a precise theoretical model of the molecular geometry.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For 5-Methyl-3(2H)-benzofuranone, the MEP would show a negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands, confirming the structural characterization. jst.go.jp

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of molecules like this compound. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. acs.org Conversely, a larger gap points to greater stability. acs.orgresearchgate.net For benzofuranone derivatives, the HOMO-LUMO gap can be influenced by various substituents on the core structure. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. researchgate.netresearchgate.net For instance, studies on related benzofuranone structures have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic behavior. nih.govbeilstein-journals.org The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The following table provides a conceptual representation of how FMO analysis might look for a series of benzofuranone derivatives, based on general principles observed in related compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzofuranone Core-6.5-1.55.0
This compound -6.3 -1.4 4.9
5-Bromo-3(2H)-benzofuranone-6.7-1.84.9
6-Hydroxy-3(2H)-benzofuranone-6.1-1.34.8

This table is illustrative and based on general chemical principles. Actual values require specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity and intermolecular interactions. uni-muenchen.decore.ac.uk The MEP map displays regions of varying electrostatic potential on the molecule's surface. uni-muenchen.de These regions are typically color-coded: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, MEP analysis would reveal specific sites of reactivity. The carbonyl oxygen atom in the furanone ring is expected to be a region of high electron density (red), making it a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit a positive potential (blue or green), indicating their potential involvement in nucleophilic interactions. researchgate.net

MEP analysis is crucial for understanding how this compound and its derivatives might interact with biological targets, such as enzymes or receptors. researchgate.net The electrostatic potential is a key factor governing drug-receptor recognition and binding affinity. core.ac.uk By identifying the electrophilic and nucleophilic sites, MEP maps can guide the design of new derivatives with enhanced biological activity. researchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target protein. acs.org

For benzofuranone derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as monoamine oxidases (MAOs). jst.go.jp In such studies, the 3D structure of the target enzyme is used as a receptor. The benzofuranone derivative is then "docked" into the active site of the enzyme to determine the most stable binding conformation.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy or Ki value indicates a stronger and more favorable interaction. jst.go.jp These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the protein. researchgate.netacs.org For example, research on related benzofuranone compounds has shown that interactions with specific serine residues can be crucial for their binding affinity to certain receptors. researchgate.netacs.org

The following table illustrates the type of data generated from molecular docking studies of benzofuranone derivatives against a hypothetical protein target.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound -7.2 Tyr250, Phe345, Leu180
(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one-8.5Tyr250, Phe345, Arg120
6-Hydroxy-3(2H)-benzofuranone-7.8Tyr250, Ser251, Phe345

This table is a conceptual representation. Actual data depends on the specific protein target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

In the context of benzofuranone derivatives, QSAR studies are valuable for predicting the biological activity of new, unsynthesized compounds and for understanding the structural features that are important for their activity. nih.govresearchgate.net The process involves several steps:

Data Set Selection : A series of benzofuranone derivatives with known biological activities (e.g., IC50 values for enzyme inhibition) is chosen. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound in the series. researchgate.net

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

QSAR models for benzofuranone derivatives have been developed to predict their antibacterial activity, for instance. nih.gov These models can identify which molecular properties are most influential in determining the antibacterial potency, thereby guiding the synthesis of new derivatives with improved efficacy. nih.gov

Theoretical Studies on Reaction Mechanisms and Thermodynamics

Theoretical and computational studies play a vital role in elucidating the reaction mechanisms and thermodynamics of chemical processes involving benzofuranones. acs.orgacs.org These studies, often using DFT calculations, can provide a detailed understanding of reaction pathways, transition states, and the energies involved in the formation and transformation of these compounds. acs.orgbeilstein-archives.org

For instance, theoretical investigations have been conducted on the formation of the benzofuranone framework through various synthetic routes. acs.org These studies can identify the most energetically favorable reaction pathway and explain the origin of stereoselectivity in asymmetric syntheses. acs.org By examining the transition state structures and their corresponding energies, researchers can gain insights into the factors that control the reaction rate and outcome. beilstein-archives.org

Thermodynamic studies on benzofuranone derivatives have also been performed to understand their stability and antioxidant properties. acs.orgnih.gov For example, the Gibbs free energy changes (ΔG) for processes like proton release, hydrogen atom donation, and electron transfer have been calculated to assess the antioxidant potential of these compounds. acs.orgnih.gov Such studies have shown that many benzofuranone derivatives can be effective hydrogen-atom-donating antioxidants. acs.orgnih.gov

Experimental techniques like static bomb calorimetry and Calvet microcalorimetry have been used to determine the standard molar enthalpy of formation and vaporization of benzofuranone derivatives, providing crucial thermodynamic data. nist.gov

Biological Activities and Mechanistic Investigations of 5 Methyl 3 2h Benzofuranone Derivatives in Medicinal Chemistry

Antineoplastic and Anticancer Activities

Derivatives of 5-Methyl-3(2H)-benzofuranone have been the subject of extensive research for their potential as anticancer agents. These compounds have exhibited significant cytotoxic effects against a variety of human cancer cell lines, operating through diverse mechanisms of action. The structural versatility of the benzofuranone core allows for the synthesis of hybrid molecules with enhanced potency and selectivity.

Numerous studies have documented the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. For instance, newly synthesized derivatives have shown significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, with some compounds demonstrating selectivity for cancer cells over normal cells (HUVEC). nih.govmdpi.com The introduction of a fluorine atom to the benzofuranone structure in certain 2-aminomethylene-3(2H)-benzofuranones was found to elevate cytotoxic activity against human oral squamous cell lines (HSC-2, HSC-3) and salivary gland tumor cells (HSG). nih.gov

A series of benzofuran-isatin conjugates, including derivatives of the core structure, have displayed potent and selective anti-proliferative action towards colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cell lines. nih.gov Furthermore, some halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against a range of cancer cell lines including colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), lung (A549), and breast cancer cells (MDA-MB-231). mdpi.com

Interactive Table of Cytotoxic Activities:

The anticancer effects of benzofuranone derivatives are attributed to various mechanisms. Studies on bis-2(5H)-furanone derivatives suggest that they can induce cell cycle arrest at the S-phase and interact with DNA, indicating that DNA may be a potential target. nih.gov The benzofuran-isatin conjugate, compound 5a, has been shown to upregulate the tumor suppressor p53, a key protein in controlling cell growth and division. nih.gov While the broad class of benzofuran (B130515) derivatives has been investigated for various mechanisms, including the inhibition of the Akt/mTOR signaling pathway, specific studies detailing topoisomerase inhibition by this compound derivatives are less common in the reviewed literature. medchemexpress.cn However, the induction of internucleosomal DNA fragmentation by the most active 2-aminomethylene-3(2H)-benzofuranone compounds in human promyelocytic leukemia HL-60 cells suggests an apoptotic mechanism of cell death. nih.gov

The strategy of creating hybrid molecules by combining the benzofuranone scaffold with other pharmacologically active moieties has yielded compounds with enhanced cytotoxic properties. nih.gov For example, hybrid compounds of 2-substituted benzofuran and imidazole (B134444) have shown selectivity towards ovarian carcinoma cell lines (Skov-3). rsc.org Similarly, a series of novel hybrid compounds between benzofuran and N-aryl piperazine (B1678402) have been synthesized and demonstrated satisfactory and selective cytotoxic activity against human lung cancer (A549) and gastric cancer cell lines (SGC7901). nih.gov The hybridization of the benzofuran scaffold with moieties like chalcone (B49325), triazole, and piperazine has been highlighted as a promising approach for developing potent anticancer drugs. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activities, including antibacterial and antifungal effects.

Derivatives of this compound have shown a broad spectrum of antibacterial activity. A series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones exhibited remarkable inhibition of a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis, as well as the Gram-negative bacterium Klebsiella pneumoniae. nih.govresearchgate.net Some hydrophobic benzofuran analogs have displayed favorable antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 μg/mL against Escherichia coli, Staphylococcus aureus, MRSA, and Bacillus subtilis. nih.gov

The synthesis of novel benzofuran-isoxazole hybrids has also yielded compounds with moderate to excellent activity against tested microbes, with some showing potent activity compared to standard drugs like Gentamicin. niscpr.res.in Furthermore, certain 2-salicyloylbenzofuran derivatives have displayed inhibitory activity against MRSA. nih.gov

Interactive Table of Antibacterial Activities:

The antifungal potential of benzofuranone derivatives has also been explored. Griseofulvin (B1672149), a well-known antifungal drug, contains a benzofuran moiety, highlighting the potential of this scaffold in antifungal drug design. medcraveonline.com Several synthesized benzofuran derivatives have been screened for their antifungal activities against various fungal strains. For instance, benzofuran derivatives bearing aryl substituents at the C-3 position have been tested against Candida albicans. nih.gov Additionally, benzofuran-5-ol (B79771) derivatives have been synthesized and tested for in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans, with many showing good antifungal activity. researchgate.net

Antimalarial Activity and β-Hematin Formation Inhibition

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been investigated for their antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. asm.orgnih.govnih.gov These studies have revealed that the substitution pattern on both the benzofuranone core and the nitroheteroaryl moiety significantly influences the antimalarial potency.

Notably, 5-nitroimidazole and 4-nitroimidazole (B12731) analogues demonstrated high selectivity and activity against the resistant K1 strain, while 5-nitrofuran and 5-nitrothiophene derivatives were more potent against the sensitive 3D7 strain. asm.orgnih.gov For instance, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) showed exceptional activity against the K1 strain with a 50% inhibitory concentration (IC50) of 0.654 nM. nih.govnih.gov In contrast, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) was the most active against the 3D7 strain, with an IC50 of 0.28 µM. asm.orgnih.gov

One of the key mechanisms of action for many antimalarial drugs is the inhibition of β-hematin formation. During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin, which is structurally identical to β-hematin. scienceasia.org Inhibition of this process leads to an accumulation of toxic heme and parasite death.

Several of the most promising (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were evaluated for their ability to inhibit β-hematin formation. asm.orgnih.gov Compound 10g, which displayed potent activity against the 3D7 strain, also demonstrated the highest inhibition of β-hematin formation with an IC50 of 10.78 µM, compared to chloroquine's IC50 of 2.63 µM in the same assay. asm.orgnih.gov This suggests that, for at least some of these derivatives, interference with heme detoxification is a contributing factor to their antimalarial effect. asm.orgbohrium.com In vivo studies in a Plasmodium berghei-infected mouse model further confirmed the antimalarial potential of these compounds. nih.govbohrium.com

Table 1: Antimalarial Activity of Selected (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone Derivatives

Compound Substituent (Benzofuranone) Nitroheteroaryl Moiety IC50 vs. P. falciparum 3D7 (µM) IC50 vs. P. falciparum K1 (nM) β-Hematin Inhibition IC50 (µM)
5h 6-Chloro 1-Methyl-5-nitroimidazole - 0.654 -
10g 7-Methoxy 5-Nitrothiophene 0.28 - 10.78
10d 6-Chloro 5-Nitrothiophene 1.15 >206.3 -
10e 6-Methoxy 5-Nitrothiophene 1.52 - Moderate
9c 5-Iodo 5-Nitrofuran 0.93 6530 -
Chloroquine - - 0.00313 206.3 2.63

Antileishmanial Activity and Bioactivation Mechanisms by Nitroreductases

Derivatives of 3(2H)-benzofuranone have also been explored for their activity against Leishmania parasites, the causative agents of leishmaniasis. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranones, particularly those bearing 5-nitroimidazole or 4-nitroimidazole moieties, have shown promising results against both Leishmania major promastigotes and Leishmania donovani axenic amastigotes. nih.govnih.govasm.org

The 5-nitroimidazole derivatives, in particular, exhibited significantly greater activity against L. donovani compared to L. major. nih.govnih.gov One of the most potent compounds identified was (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n), which displayed an exceptionally low IC50 of 0.016 µM against L. donovani axenic amastigotes. nih.govnih.govresearchgate.net These compounds also demonstrated high selectivity, with selectivity indices ranging from 26 to 431 when comparing their activity against the parasite to their cytotoxicity in mouse macrophage and human monocytic cell lines. nih.govnih.gov

The mechanism of action for these nitroaromatic compounds is believed to involve bioactivation by parasitic nitroreductases (NTRs). nih.gov These enzymes, which are present in the parasite but have no close homologues in mammalian cells, catalyze the reduction of the nitro group to generate cytotoxic electrophilic intermediates like nitroso and hydroxylamine (B1172632) metabolites. nih.gov These reactive species can then damage parasitic DNA, proteins, and membranes, leading to cell death. nih.govnih.gov

Studies have shown that the 5-nitroimidazole-containing benzofuranone derivatives are predominantly bioactivated by type 1 nitroreductase (NTR1), while the 4-nitroimidazole analogues can be substrates for both NTR1 and NTR2. nih.govnih.gov This selective activation within the parasite is a key factor in the compounds' therapeutic window. nih.gov

Table 2: Antileishmanial Activity of Selected (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone Derivatives

Compound Substituent (Benzofuranone) Nitroimidazole Moiety IC50 vs. L. major Promastigotes (µM) IC50 vs. L. donovani Amastigotes (µM) Primary Activating Nitroreductase
5n 7-Methoxy 1-Methyl-5-nitroimidazole - 0.016 NTR1
5a Unsubstituted 1-Methyl-5-nitroimidazole 1.29 0.435 NTR1
5d 6-Methoxy 1-Methyl-5-nitroimidazole - - NTR1
5e 7-Methoxy 1-Methyl-5-nitroimidazole - - NTR1
7c - 4-Nitroimidazole - - NTR1 and NTR2
Amphotericin B - - 0.29 - -
Pentamidine - - 5.09 - -

Central Nervous System (CNS) Activities

The versatile benzofuranone scaffold has also been investigated for its potential to modulate targets within the central nervous system, leading to the development of compounds with potential applications in neurological and psychiatric disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govjst.go.jp Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors). nih.govrsc.org

Several classes of benzofuranone derivatives have been synthesized and evaluated as MAO inhibitors. nih.gov For example, a series of benzofuran–thiazolylhydrazone derivatives were found to be potent inhibitors of both MAO-A and MAO-B. nih.govacs.org One of the most active compounds in this series, compound 2l , demonstrated strong inhibitory activity against the MAO-B enzyme with an IC50 value of 0.75 µM. nih.govacs.org Another study on 2-azolylmethylene-3-(2H)-benzofuranone derivatives found that several compounds were potent and selective inhibitors of MAO-A, with compound 3b having an IC50 of 21 nM and a high selectivity index for MAO-A over MAO-B. jst.go.jp These findings highlight the potential of the benzofuranone scaffold in designing novel MAO inhibitors for the treatment of neurological disorders. nih.gov

Potential as Antipsychotic Agents and Receptor Binding Studies

The development of atypical antipsychotic drugs often involves targeting multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. Researchers have designed and synthesized new 6-aminomethylbenzofuranone derivatives with the aim of achieving a balanced affinity for these receptors. ebi.ac.ukupf.edu

In one study, compound 16a (QF1018B) emerged as a promising candidate, exhibiting moderate to high affinities for both D2 and 5-HT2A receptors. ebi.ac.ukupf.edu The ratio of its affinity for these two receptors was predictive of an atypical antipsychotic profile. ebi.ac.ukupf.edu Another derivative, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine (16 ), displayed high affinity for D2 and 5-HT1A receptors while having weak affinity for 5-HT2A sites. nih.gov This compound acted as a silent antagonist at D2 receptors and an agonist at 5-HT1A receptors, a pharmacological profile that could lead to improved efficacy and tolerability in the treatment of psychosis. nih.gov

Application as Probes for Neurological Conditions (e.g., Alzheimer's Disease)

The accumulation of beta-amyloid (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. nih.govnih.gov The development of radiolabeled probes that can bind to these plaques is crucial for the early diagnosis and monitoring of the disease using techniques like Positron Emission Tomography (PET).

Several benzofuran derivatives have been synthesized and evaluated as potential PET tracers for imaging Aβ plaques. nih.govnih.gov These compounds have shown high binding affinities for Aβ aggregates, with Ki values in the subnanomolar to nanomolar range. nih.govnih.gov For example, 5-hydroxy-2-(4-methyaminophenyl)benzofuran (8 ) displayed a very low Ki value of 0.7 nM. nih.gov When labeled with carbon-11, [(11)C]8 demonstrated good brain penetration and was able to label amyloid plaques in vivo in a transgenic mouse model of Alzheimer's disease. nih.gov Similarly, a series of fluorinated benzofuran derivatives also showed high affinity for Aβ aggregates, with [18F]17 being a promising candidate for PET imaging. nih.gov These studies underscore the utility of the benzofuranone scaffold in developing diagnostic tools for neurodegenerative diseases. frontiersin.org

Table 3: CNS Activities of Selected Benzofuranone Derivatives

Compound Biological Target/Application Key Finding
2l MAO-B Inhibition IC50 = 0.75 µM
3b MAO-A Inhibition IC50 = 21 nM; High selectivity
16a (QF1018B) Antipsychotic (D2/5-HT2A) Balanced affinity for D2 and 5-HT2A receptors
16 Antipsychotic (D2/5-HT1A) High affinity for D2 and 5-HT1A receptors
8 Alzheimer's Probe (Aβ plaques) Ki = 0.7 nM
[18F]17 Alzheimer's Probe (Aβ plaques) High affinity for Aβ aggregates

Anti-inflammatory and Analgesic Activities

The benzofuranone core is also present in compounds with anti-inflammatory and analgesic properties. researchgate.netnih.gov The anti-inflammatory activity of these derivatives has been evaluated in models such as the carrageenan-induced paw edema test in rats. researchgate.net Some synthesized furosalicylic acids and related compounds have shown anti-inflammatory activity comparable to the standard drug Diclofenac, with the added benefit of potentially reduced ulcerogenic effects. researchgate.net

The mechanism of anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. researchgate.net Molecular docking studies have shown that some of these benzofuranone derivatives can interact effectively with the active site of the COX-2 enzyme. researchgate.net

In addition to their anti-inflammatory effects, certain benzofuranone derivatives have demonstrated analgesic properties. nih.govafricaresearchconnects.com For example, a rigid benzofuran dihydroxy chalcone (DHC) derivative, at a dose of 25 mg/kg, produced significant antinociceptive and anti-inflammatory effects in mice. nih.gov The analgesic effects were evaluated using the formalin and hot plate tests, which assess different pain pathways. nih.gov The stronger effect of the DHC derivative in the chronic phase of the formalin test suggested a more pronounced anti-inflammatory-mediated analgesic effect. nih.gov The development of new heterocyclic/benzofuran hybrids has also yielded compounds with potent anti-inflammatory activity, with some inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory factors through the NF-κB and MAPK signaling pathways. mdpi.com

Antioxidant Activities and Mechanisms

Derivatives of the this compound scaffold have been investigated for their potential as antioxidant agents. The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions. The primary mechanisms through which benzofuranone derivatives exert their antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). The dominance of a particular mechanism is often influenced by the solvent environment, with HAT being more favorable in non-polar media and SPLET in polar solvents.

The structure of the benzofuranone derivative, particularly the nature and position of substituents on the aromatic ring, plays a crucial role in its antioxidant activity. For instance, the presence of hydroxyl groups can significantly enhance radical scavenging capabilities.

The antioxidant potential of a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as relative IC50 (rIC50) values, which represent the molar ratio of the antioxidant to DPPH• required to achieve 50% inhibition, are presented below. A lower rIC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Capacity of Benzofuran-2-one Derivatives in the DPPH Assay

Compound rIC50 (in Methanol) rIC50 (in Acetonitrile)
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one 0.23 2.13
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one 0.18 0.54
3,5,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one 0.31 0.17
Ethyl 3,5-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate 0.81 4.47
Ethyl 3,6-dihydroxy-7-methyl-2-oxo-2,3-dihydrobenzofuran-3-carboxylate 1.01 3.51
Trolox (Standard) 0.44 0.44

Data adapted from a study on 3,3-disubstituted-3H-benzofuran-2-one derivatives. mdpi.com

These findings indicate that the antioxidant activity of benzofuranone derivatives is significantly influenced by their chemical structure and the solvent used in the assay. mdpi.com

Other Biological Applications

The emergence of viral diseases has necessitated the search for novel antiviral agents. Benzofuranone derivatives have been identified as a promising class of compounds with potential antiviral properties, particularly against the Hepatitis C virus (HCV). HCV is a major cause of chronic liver disease, and its non-structural protein 5B (NS5B) RNA-dependent RNA polymerase is a key target for antiviral drug development.

Several studies have focused on the design and synthesis of benzofuran derivatives as inhibitors of HCV NS5B polymerase. These compounds act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and thereby disrupting its function and inhibiting viral replication. The optimization of the benzofuran scaffold has led to the identification of potent inhibitors with significant anti-HCV activity.

A high-throughput screening of a diverse compound library identified a class of benzofuran derivatives as inhibitors of HCV replication. Structure-activity relationship studies led to the development of optimized compounds with potent inhibitory effects.

Table 2: Anti-HCV Activity of Selected Benzofuran Derivatives

Compound EC50 (nM)
Benzofuran Derivative 1 84
Benzofuran Derivative 2 177
Benzofuran Derivative 3 98

EC50 represents the concentration of the compound that inhibits 50% of HCV replication in a cell-based assay.

These results highlight the potential of the benzofuran scaffold in the development of novel anti-HCV agents targeting the NS5B polymerase.

Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels. Research into novel therapeutic agents has explored various heterocyclic compounds, including derivatives of benzofuran. Certain benzofuran-based compounds have demonstrated the potential to lower blood glucose levels, suggesting their utility as antihyperglycemic agents.

In a study investigating the antidiabetic properties of benzofuran-based chromenochalcones in streptozotocin-induced diabetic rats, several compounds exhibited a significant reduction in blood glucose levels.

Table 3: Antihyperglycemic Effect of Benzofuran-Based Chromenochalcones in Diabetic Rats

Compound Blood Glucose Reduction (0-5 h) Blood Glucose Reduction (0-24 h)
Compound 21 19.2% 17.2%
Compound 22 18.7% 16.8%
Compound 24 22.8% 25.1%
Metformin (Standard) 30.5% 27.9%

Data represents the percentage decrease in blood glucose levels compared to a vehicle-treated control group. nih.gov

The findings suggest that these benzofuran derivatives may exert their antihyperglycemic effects through mechanisms that lead to improved glucose homeostasis. nih.gov

Estrogen receptors (ERs), particularly ERα, are key targets in the treatment of hormone-dependent breast cancer. Selective estrogen receptor modulators (SERMs) are compounds that can exhibit either agonist or antagonist activity at the ER depending on the target tissue. The development of novel SERMs is an active area of research.

Benzofuran-based structures have been investigated as potential scaffolds for the design of new ERα modulators. Studies have evaluated the anti-proliferative activities of these compounds against estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7.

In a search for new ERα modulators, a series of 5,6-dihydroxybenzofurans were synthesized and evaluated for their effects on the proliferation of MCF-7 cells. The results demonstrated that these compounds could inhibit the growth of ER+ breast cancer cells. The study identified that the hydroxyl groups at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, contributed significantly to the cytotoxic effects in MCF-7 cells. nih.gov The inhibition of MCF-7 cell growth by these benzofuran derivatives suggests their potential as estrogen receptor modulators. nih.gov

Natural Product Research and Biosynthetic Pathways of 3 2h Benzofuranone Core Structures

Occurrence of 3(2H)-Benzofuranone Moieties in Natural Products (e.g., Aurones, Flavonoids, Griseofulvin (B1672149), Maesopsin)

The 3(2H)-benzofuranone core is a fundamental component of several classes of natural products, each with distinct distributions and biological roles. thegoodscentscompany.com

Aurones and other Flavonoids: Aurones are a subclass of flavonoids characterized by a 2-benzylidene-3(2H)-benzofuranone structure. jst.go.jp They are known for providing brilliant yellow colors to the flowers of a limited number of advanced plant species, playing a crucial role in attracting pollinators. asm.orgnih.gov Their occurrence is documented in plant families such as Asteraceae, Fabaceae, and Plantaginaceae. researchgate.netresearchgate.net Structurally, aurones are isomers of the more common flavones. jst.go.jp While aurones are considered minor flavonoids due to their limited abundance, their unique benzofuranone structure has drawn increasing interest. researchgate.net Other flavonoids can also be related to benzofuranone structures through oxidative degradation processes. echemi.com

Griseofulvin: Griseofulvin is a well-known antifungal antibiotic that possesses a complex spirocyclic structure containing a benzofuranone moiety. thegoodscentscompany.com It is produced by the fungus Penicillium griseofulvum. mdpi.comnih.gov First isolated in 1939, griseofulvin has been a long-standing therapeutic agent for treating dermatophyte infections. nih.gov Its unique structure, which includes a chlorinated benzofuranone system, is critical for its biological activity.

Maesopsin (B1675901): Maesopsin is a naturally occurring compound that features a 2-benzyl-2-hydroxy-3(2H)-benzofuranone structure, also known as an auronol. thegoodscentscompany.com It has been isolated from various plant sources, including Hovenia trichocarpa and Alphitonia whitei. Maesopsin and its glycosides are recognized for their presence in the heartwood of certain trees and have been investigated for various biological properties. researchgate.net

The following table summarizes the occurrence of these natural products containing the 3(2H)-benzofuranone core.

Natural Product ClassExample Compound(s)Core StructureNatural SourcesPrimary Role/Significance
Aurones Aureusidin (B138838), Sulfuretin, Maritimetin2-Benzylidene-3(2H)-benzofuranoneFlowers of Asteraceae, Plantaginaceae, Fabaceae, etc. researchgate.netYellow flower pigments, pollination guides. asm.orgnih.gov
Spirocyclic Benzofuranones GriseofulvinChlorinated spiro-benzofuranonePenicillium griseofulvum fungus. mdpi.comAntifungal agent.
Auronols Maesopsin2-Benzyl-2-hydroxy-3(2H)-benzofuranoneHovenia trichocarpa, Alphitonia whitei, Ceanothus americanus.Polyphenolic constituent of heartwood. researchgate.net

Biosynthetic Considerations for Naturally Occurring Benzofuranones

The biosynthetic pathways leading to the 3(2H)-benzofuranone core vary depending on the specific class of natural product. These pathways often involve complex enzymatic reactions that build upon common metabolic precursors.

Biosynthesis of Aurones: The biosynthesis of aurones originates from the general flavonoid pathway, which starts with the amino acid phenylalanine. The key precursor for aurones is a chalcone (B49325), which is formed from the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. The formation of the aurone's benzofuranone ring from a chalcone precursor involves two critical enzymatic steps:

Hydroxylation: A chalcone hydroxylase (CHH), which is a type of polyphenol oxidase, catalyzes the hydroxylation of the chalcone.

Oxidative Cyclization: An aurone (B1235358) synthase (AUS) then facilitates the oxidative cyclization of the hydroxylated chalcone to form the characteristic 2-benzylidene-3(2H)-benzofuranone structure. researchgate.net In some species, such as Antirrhinum majus, a single enzyme known as aureusidin synthase can catalyze this transformation.

Biosynthesis of Griseofulvin: The biosynthesis of griseofulvin is a multi-step process initiated by a type I iterative polyketide synthase (PKS). The pathway can be summarized as follows:

Polyketide Chain Formation: The PKS enzyme synthesizes a 14-carbon poly-β-keto chain from an acyl-CoA starter unit and six malonyl-CoA extender units.

Benzophenone (B1666685) Formation: This chain undergoes cyclization and aromatization to form a benzophenone intermediate.

Tailoring Reactions: The benzophenone intermediate is then subjected to a series of tailoring reactions, including methylation by S-adenosyl methionine (SAM), chlorination, and phenolic oxidative coupling, which forms the spirocyclic grisan core.

Final Steps: The final steps involve another methylation and a stereoselective reduction to yield griseofulvin.

Biosynthesis of Maesopsin: Maesopsin, an auronol, is also derived from the flavonoid pathway. Its biosynthesis is closely linked to that of flavanonols. Recent studies have shown that maesopsin can be formed from the flavanonol (+)-aromadendrin. This transformation is catalyzed by a specific chalcone isomerase (CHI), which facilitates a ring contraction of the C-ring of the flavanonol through a ring-opening and recyclization mechanism to form the 2-hydroxy-3(2H)-benzofuranone structure of maesopsin.

The following table outlines the key biosynthetic steps for these natural benzofuranones.

Natural ProductPrecursor(s)Key Enzyme(s)Biosynthetic Pathway Summary
Aurones Chalcones (from p-coumaroyl-CoA and malonyl-CoA)Chalcone Hydroxylase (CHH), Aurone Synthase (AUS).Hydroxylation and subsequent oxidative cyclization of a chalcone precursor.
Griseofulvin Acetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS), Methyltransferases, Halogenase, Oxidative enzymes.Formation of a polyketide chain, cyclization to a benzophenone, followed by extensive tailoring (methylation, chlorination, oxidative spirocyclization).
Maesopsin (+)-Aromadendrin (a flavanonol)Chalcone Isomerase (CHI).Ring contraction of the C-ring of a flavanonol precursor via a ring-opening/recyclization mechanism.

Future Research Directions and Therapeutic Potential

Development of Novel 5-Methyl-3(2H)-benzofuranone-Based Therapeutic Agents

The inherent biological versatility of the benzofuranone core has spurred the development of a wide array of therapeutic agents. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The introduction of a methyl group at the 5-position, as seen in this compound, can significantly influence the compound's biological activity and selectivity.

Recent studies have focused on creating hybrid molecules that combine the benzofuranone scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. For instance, benzofuran (B130515) derivatives have been linked to heterocycles like quinazolines, oxadiazoles, and pyrazoles to generate compounds with potent antibacterial and antifungal activities. rsc.org Furthermore, the development of benzofuranone derivatives as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) highlights their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govacs.org For example, a series of 3-arylbenzofuranone derivatives have shown promising anti-Alzheimer's potential with significant acetylcholinesterase inhibitory activity. nih.gov

Derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have been synthesized and evaluated for their antimalarial and antileishmanial activities. nih.govnih.govasm.org Specific analogs have demonstrated high potency against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govasm.org For instance, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone showed high activity against the K1 strain of the malaria parasite. asm.org Similarly, certain 5-nitroimidazole derivatives of benzofuranone exhibited potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

The anticancer potential of benzofuranone derivatives is another significant area of research. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit their proliferation. For example, halogenated derivatives of benzofuran have demonstrated significant anticancer activity. nih.gov The modification of the benzofuranone ring system of noscapine (B1679977), a natural compound, has led to the development of second-generation analogs with enhanced anti-tubulin activity. nih.gov

Advanced Computational Drug Design and Optimization for Benzofuranone Scaffolds

Computational methods are playing an increasingly vital role in the design and optimization of benzofuranone-based therapeutic agents. cienciavitae.ptnih.gov These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the rational design of new derivatives with improved potency and selectivity. nih.gov

Molecular docking studies have been employed to understand the binding interactions between benzofuranone derivatives and their biological targets. For example, in the development of new antipsychotics, computational studies of benzofuranone derivatives with 5-HT2A and D2 receptors helped to elucidate the key molecular interactions responsible for their affinity and selectivity. acs.org Similarly, in silico approaches have been used to design benzofuran-1,3,4-oxadiazoles as potential inhibitors of M. tuberculosis polyketide synthase 13. researchgate.net

The scaffold concept is a central theme in computational medicinal chemistry, providing a framework for the systematic exploration of molecular cores. nih.govlifechemicals.com By analyzing the structure-activity relationships of a large number of benzofuranone derivatives, researchers can identify key structural features that are essential for biological activity. This knowledge can then be used to guide the synthesis of new compounds with optimized properties. lifechemicals.com For example, understanding the structure-activity relationship of benzofuran derivatives has facilitated the design of novel anticancer agents. mdpi.com

Exploration of New and Efficient Synthetic Methodologies for Benzofuranones

The development of new and efficient synthetic methods is crucial for the exploration of the therapeutic potential of benzofuranones. chemistryviews.orgresearchgate.net Researchers are continuously seeking more flexible, high-yielding, and environmentally friendly synthetic routes to access a diverse range of benzofuranone derivatives. chemistryviews.orgresearchgate.net

Several innovative methods for the synthesis of benzofuran-3(2H)-ones have been recently reported. One such approach involves a gold-catalyzed cycloisomerization of o-alkynyl phenols. chemistryviews.orgresearchgate.net An alternative, metal-free method utilizes the treatment of benzofurans with alcohols, acids, or water to produce the corresponding benzofuranones, often in higher yields. chemistryviews.orgresearchgate.net Other strategies include palladium-catalyzed hydroesterification of alkenylphenols and a TfOH-catalyzed cascade C-H activation/lactonization of phenols with α-aryl-α-diazoacetates. organic-chemistry.org These methods offer access to a wide variety of substituted benzofuranones from readily available starting materials. chemistryviews.org

The synthesis of substituted benzofurans, which can be precursors to benzofuranones, has also seen significant advancements. These include intramolecular and intermolecular C-C and C-O bond-forming reactions, often catalyzed by transition metals. nih.gov For example, palladium-catalyzed oxidative cyclization of o-alkenylphenols and iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes are effective methods for synthesizing 2-arylbenzofurans. nih.gov

Investigation of Undiscovered Biological Activities and Target Mechanisms

While the anticancer, antimicrobial, and anti-inflammatory activities of benzofuranones are well-documented, ongoing research continues to uncover new biological activities and elucidate their mechanisms of action. rsc.org The unique structure of the benzofuranone core allows it to interact with a variety of biological targets, suggesting a broad and largely unexplored therapeutic potential.

Recent studies have pointed towards the potential of benzofuranone derivatives in the treatment of neurodegenerative diseases. nih.gov The benzofuran scaffold has been identified as a promising target for exploring the neuroprotective chemical space, with derivatives showing potential as inhibitors of Aβ fibril formation, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net Furthermore, certain benzofuran-thiazolylhydrazone derivatives have been identified as potent and selective monoamine oxidase (MAO) inhibitors, suggesting their utility in neurological disorders. acs.org

The investigation into the mechanism of action of these compounds is a critical area of future research. For example, the anticancer activity of some benzofuranone derivatives is attributed to their ability to induce apoptosis through the caspase pathway and inhibit cell cycle progression. In the context of antimalarial activity, some benzofuranone derivatives are thought to inhibit the formation of hemozoin. nih.gov Understanding these mechanisms at a molecular level is essential for the development of more effective and targeted therapies.

Clinical Translation and Pre-clinical Studies for Promising Benzofuranone Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic. Several benzofuranone derivatives have shown significant potential in preclinical studies, paving the way for further development.

For example, some novel antimalarial compounds based on the benzofuranone scaffold have progressed to early preclinical and clinical development. nih.govasm.org Similarly, preclinical evaluations of second-generation noscapine analogs, which feature a modified benzofuranone ring, have shown great potential for their therapeutic efficacy in animal models. nih.gov

The journey from a promising lead compound to a clinically approved drug is long and challenging. It involves extensive preclinical studies to evaluate the compound's efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, in vivo studies in animal models have shown that some benzofuranone derivatives can reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic index. Successful preclinical data is a prerequisite for initiating clinical trials in humans to establish the safety and efficacy of the new therapeutic agent. The continued exploration of the benzofuranone scaffold holds the promise of delivering new and effective treatments for a range of diseases.

Q & A

Q. Resolution Workflow :

Re-synthesize compounds using standardized protocols.

Validate purity via HPLC/NMR.

Re-test bioactivity in parallel assays (e.g., antiviral and cytotoxicity screens).

Advanced: What computational strategies are used to predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like HIV-1 reverse transcriptase. For example, substituents at position 5 enhance π-π stacking with Tyr188 residues .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Methyl groups lower the LUMO energy, increasing susceptibility to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3(2h)-benzofuranone
Reactant of Route 2
5-Methyl-3(2h)-benzofuranone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.